2,2,2-Trichloroethyl 10-hydroxydecanoate

Description

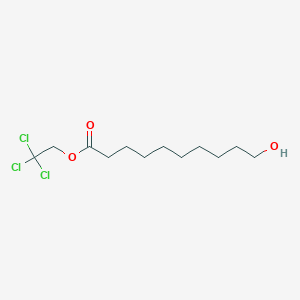

2,2,2-Trichloroethyl 10-hydroxydecanoate is an ester derivative of decanoic acid, characterized by a trichloroethyl group (Cl₃C-CH₂O-) esterified to the 10-hydroxydecanoate backbone. The compound’s structure combines a long-chain fatty acid with a halogenated ethyl group, which may confer unique physicochemical properties, such as enhanced lipophilicity and resistance to enzymatic hydrolysis.

Properties

Molecular Formula |

C12H21Cl3O3 |

|---|---|

Molecular Weight |

319.6 g/mol |

IUPAC Name |

2,2,2-trichloroethyl 10-hydroxydecanoate |

InChI |

InChI=1S/C12H21Cl3O3/c13-12(14,15)10-18-11(17)8-6-4-2-1-3-5-7-9-16/h16H,1-10H2 |

InChI Key |

DXEIWCLTTUHJHV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)OCC(Cl)(Cl)Cl)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural features include:

- 10-hydroxydecanoate chain: A 10-carbon chain with a hydroxyl group at the terminal position, which may participate in hydrogen bonding or further functionalization.

Table 1: Structural Comparison of Selected Compounds

| Compound Name | Substituents | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2,2,2-Trichloroethyl 10-hydroxydecanoate | Trichloroethyl, hydroxydecanoate | C₁₂H₁₉Cl₃O₃ | Halogenated ester, hydroxylated chain |

| Fluphenazine Decanoate | Trifluoromethylphenothiazine, piperazinyl | C₃₂H₄₄F₃N₃O₂S | Aromatic heterocycle, long-chain ester |

| Ethyl 10-chloro-10-oxodecanoate | Chloro, oxo | C₁₂H₂₁ClO₃ | Reactive acyl chloride precursor |

| Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate | Nitroanilino, oxo | C₁₈H₂₅N₂O₆ | Nitroaromatic substituent, oxo group |

Functional Group Analysis

- Trichloroethyl vs. Trifluoroethyl : The trichloroethyl group (Cl₃C-) in the target compound is more electron-withdrawing than trifluoroethyl (CF₃CH₂-), which may reduce hydrolysis rates compared to fluoroalkyl esters .

- Hydroxy vs. Oxo Groups: The 10-hydroxy group in the target compound contrasts with oxo (C=O) groups in analogs like ethyl 10-chloro-10-oxodecanoate. Hydroxy groups enhance hydrophilicity and may serve as sites for conjugation, whereas oxo groups are reactive toward nucleophiles .

Physicochemical Properties

Table 2: Key Property Comparison

| Property | This compound | Fluphenazine Decanoate | Ethyl 10-chloro-10-oxodecanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 329.6 | 616.8 | 248.7 |

| LogP (Predicted) | ~4.5 (high lipophilicity) | ~6.0 | ~3.2 |

| Hydrolysis Stability | High (electron-withdrawing Cl₃C group) | Moderate | Low (reactive oxo group) |

Research Findings

- Metabolic Stability : Trichloroethyl esters are less prone to esterase-mediated hydrolysis than ethyl or methyl esters, as demonstrated in haloalkyl-substituted compounds .

Limitations and Knowledge Gaps

- Absence of Direct Data : The evidence provided lacks specific studies on the target compound’s synthesis, toxicity, or biological activity. Comparisons are inferred from structural analogs.

- Contradictions: Ethyl 10-chloro-10-oxodecanoate’s high reactivity (due to the oxo group) contrasts with the target compound’s hypothesized stability, highlighting functional group-dependent behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.